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5-(1H-benzimidazol-1-yl)pyrazin-2-amine

Cat. No.: B2912615
CAS No.: 1269162-08-4
M. Wt: 211.228
InChI Key: GZHDLZGAELUKFT-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) and Pyrazine (B50134) Motifs in Medicinal Chemistry and Organic Synthesis

The benzimidazole and pyrazine ring systems are independently recognized as "privileged scaffolds" in drug discovery. Their structural motifs are present in a multitude of biologically active compounds and clinically approved drugs.

Benzimidazole: This heterocyclic aromatic compound, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is structurally similar to naturally occurring nucleotides, allowing it to interact with various biopolymers. researchgate.net This structural feature contributes to its broad spectrum of pharmacological activities. Benzimidazole derivatives have been extensively studied and are known to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, antiviral, antifungal, and anthelmintic properties. nih.govresearchgate.netnih.gov The versatility of the benzimidazole nucleus has led to the development of several successful drugs. nih.govacs.org

Pyrazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, pyrazine is another cornerstone in medicinal chemistry. mdpi.com Its derivatives are known for a diverse array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. nih.gov The pyrazine scaffold is a key component in several essential medicines, highlighting its importance in the development of therapeutic agents. mdpi.comnih.gov The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring influences its chemical properties and biological interactions. nih.gov

The established importance of both motifs in generating bioactive molecules provides a strong foundation for their combined use in novel chemical structures.

Table 1: Examples of Marketed Drugs Containing Benzimidazole or Pyrazine Motifs

Drug Name Core Motif Therapeutic Class
Bendamustine Benzimidazole Anticancer
Omeprazole Benzimidazole Proton Pump Inhibitor
Telmisartan Benzimidazole Antihypertensive
Bortezomib Pyrazine Anticancer (Proteasome Inhibitor) mdpi.com
Pyrazinamide Pyrazine Antitubercular mdpi.com
Amiloride Pyrazine Diuretic mdpi.com

Overview of Fused Benzimidazole-Pyrazine Heterocyclic Systems

The fusion of different heterocyclic rings is a common strategy in medicinal chemistry to create novel, polycyclic scaffolds with unique three-dimensional shapes and electronic properties. Fused benzimidazole-pyrazine systems are a class of compounds where the benzimidazole and pyrazine rings share one or more common bonds, leading to a more rigid and planar structure compared to their linked counterparts.

These fused systems, such as benzo researchgate.netnih.govimidazo[1,2-a]pyrazines, exhibit diverse biological activities. nih.gov The synthesis of these complex molecules often involves multi-step reactions, including condensation and cyclization strategies. nih.govmdpi.com For instance, the reaction between o-phenylenediamine (B120857) and appropriate pyrazine-based precursors can lead to the formation of these fused architectures. nih.gov The specific arrangement of the fused rings and the nature of substituents can significantly impact the compound's biological profile, leading to applications such as kinase inhibitors or anti-inflammatory agents. nih.govresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems Incorporating Benzimidazole and Pyrazine-like Scaffolds

Fused System Name General Structure Synthetic Approach Potential Applications
Benzo researchgate.netnih.govimidazo[1,2-a]pyrazines A benzimidazole ring fused with a pyrazine ring. Condensation of o-phenylenediamines with pyrazine derivatives. nih.gov Anti-inflammatory, Antiviral. nih.gov
Imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids An imidazopyrazine system linked to a benzimidazole ring. Multi-step synthesis involving cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net Anticancer. researchgate.net

Rationale for Advanced Investigation of 5-(1H-Benzimidazol-1-yl)pyrazin-2-amine

The rationale for the focused investigation of this compound stems from the principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with the potential for improved affinity, efficacy, and a modified biological activity spectrum compared to the parent molecules. researchgate.net

By combining the benzimidazole and pyrazine motifs, researchers aim to:

Explore Synergistic Effects: Investigate whether the combination of the two scaffolds can lead to an enhancement of known biological activities (e.g., anticancer, anti-inflammatory) or result in novel therapeutic properties. researchgate.net

Expand Chemical Space: The specific linkage between the N1 of benzimidazole and the C5 of pyrazine, along with the 2-amino substituent on the pyrazine ring, creates a distinct chemical entity. This allows for the exploration of new structure-activity relationships (SAR). nih.gov

Modulate Physicochemical Properties: The linkage of these two aromatic systems influences properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. researchgate.net

Target Multiple Biological Pathways: Given the diverse biological targets of both benzimidazole and pyrazine derivatives, the hybrid molecule could potentially interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer. nih.govnih.gov

The presence of the amino group provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives to systematically probe the SAR of this scaffold. The advanced study of this specific compound is therefore driven by the logical and promising strategy of combining two highly successful pharmacophores to discover new lead compounds for drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N5 B2912615 5-(1H-benzimidazol-1-yl)pyrazin-2-amine CAS No. 1269162-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzimidazol-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-5-14-11(6-13-10)16-7-15-8-3-1-2-4-9(8)16/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHDLZGAELUKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(N=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 1h Benzimidazol 1 Yl Pyrazin 2 Amine Derivatives

Established Synthetic Routes for Benzimidazole-Pyrazine Conjugates

Established methods for the synthesis of benzimidazole-pyrazine conjugates often rely on multi-component reactions, classical cyclization and condensation strategies, and the application of microwave technology to enhance reaction efficiency.

Multi-component Reaction Approaches (e.g., Sequential Ugi/Hydroamination/Cyclization)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, starting from simple precursors. A notable MCR approach for synthesizing benzimidazole-pyrazine derivatives involves a sequential Ugi four-component reaction (Ugi-4CR) followed by hydroamination and cyclization. researchgate.net

In this two-step method, the Ugi-4CR is first performed with readily available starting materials: 1H-benzo[d]imidazole-2-carboxylic acid, various aldehydes, propargylamine, and isocyanides. researchgate.net This reaction is typically carried out in methanol (B129727) at ambient temperature. The resulting Ugi product then undergoes a sequential intramolecular hydroamination/cyclization reaction. This second step involves the nitrogen of the imidazole (B134444) ring and the alkyne functional group, often catalyzed by AuCl3 in an aqueous medium, to yield the final benzimidazole-pyrazine products in high yields. researchgate.net Another variation of this cascade reaction is the Ugi/deprotection/cyclization (UDC) and hydroamination sequence, which has also been successfully employed. researchgate.net

Table 1: Key Features of the Ugi/Hydroamination/Cyclization Approach

FeatureDescription
Reaction Type Multi-component reaction (Ugi-4CR) followed by intramolecular cyclization.
Starting Materials 1H-benzo[d]imidazole-2-carboxylic acid, aldehydes, propargylamine, isocyanides. researchgate.net
Key Steps 1. Ugi four-component condensation. 2. Gold-catalyzed intramolecular hydroamination/cyclization. researchgate.net
Advantages High efficiency, operational simplicity, and access to a novel class of benzimidazole-pyrazines with high yields. researchgate.net
Catalyst AuCl3 for the hydroamination/cyclization step. researchgate.net

Cyclization and Condensation Strategies from Precursors

Traditional cyclization and condensation reactions remain a cornerstone for the synthesis of benzimidazole-fused heterocycles. These methods typically involve the construction of the benzimidazole (B57391) or pyrazine (B50134) ring from appropriately substituted precursors.

One common strategy involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. scispace.com For the construction of the pyrazine ring fused to a benzimidazole, a typical approach starts with a substituted benzimidazole that is further elaborated. For instance, a new series of aryl tethered benzimidazole-pyrazine derivatives were synthesized starting from 2,6-dichloropyrazine. arkat-usa.org The synthesis proceeded through a chloro-aryl amine intermediate, which was then subjected to a Pd(0)-catalyzed Suzuki cross-coupling followed by a cyclocondensation to furnish the final products. arkat-usa.org

Another powerful method for forming the C-N bond to link the benzimidazole and pyrazine moieties is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is effective for coupling an amine on one heterocycle with a halide on the other. For example, 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been coupled with 2-(difluoromethyl)-1H-benzimidazole using a palladium catalyst and a suitable phosphine (B1218219) ligand to create a key intermediate. nih.gov

Table 2: Comparison of Cyclization and Condensation Strategies

StrategyDescriptionKey Reagents/Catalysts
Condensation of o-phenylenediamines Reaction with carboxylic acids, aldehydes, or other C1 sources to form the benzimidazole ring. scispace.comStrong acids (e.g., PPA, HCl), oxidizing agents. scispace.com
Suzuki Cross-Coupling/Cyclocondensation Palladium-catalyzed coupling of a pyrazine derivative with a boronic acid, followed by cyclization with an o-phenylenediamine (B120857). arkat-usa.orgPd(0) catalyst, base (e.g., Na2CO3). arkat-usa.org
Buchwald-Hartwig Amination Palladium-catalyzed coupling of a benzimidazole with a halogenated pyrazine. nih.govPd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), base (e.g., Cs2CO3). nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. jocpr.com The synthesis of benzimidazole derivatives, including benzimidazole-pyrazine conjugates, has significantly benefited from this technology. preprints.orgmdpi.com

Microwave irradiation can dramatically reduce reaction times for the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles. mdpi.com For example, a solvent-free synthesis of 1,2-disubstituted benzimidazoles using N-phenyl-o-phenylenediamine and various aldehydes was achieved in 5-10 minutes with excellent yields (86-99%) under microwave irradiation, using Er(OTf)3 as a catalyst. mdpi.com In contrast, conventional heating methods required much longer reaction times and often resulted in lower yields. mdpi.com

An efficient microwave-mediated strategy has also been developed for the synthesis of benzoxazole–pyrazine derivatives, a related class of compounds. arkat-usa.org This suggests the high applicability of microwave technology for the final cyclocondensation step in the synthesis of benzimidazole-pyrazine scaffolds, where an aldehyde-functionalized pyrazine is reacted with an o-phenylenediamine. arkat-usa.org The benefits include high yields in short reaction times, aligning with the principles of green chemistry. eurekaselect.com

Table 3: Advantages of Microwave-Assisted Synthesis of Benzimidazoles

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours mdpi.comMinutes (e.g., 5-25 min) preprints.orgmdpi.com
Yield Moderate to Good (e.g., 61.4%) preprints.orgExcellent (e.g., up to 99.9%) preprints.orgmdpi.com
Conditions Often requires high-boiling solventsCan be performed under solvent-free conditions mdpi.com
Energy Efficiency LowerHigher, due to direct heating of reactants jocpr.com
Environmental Impact Less "green"More aligned with green chemistry principles jocpr.comeurekaselect.com

Novel Methodologies and Process Optimization for Benzimidazole-Pyrazine Scaffolds

The development of novel synthetic methodologies continues to push the boundaries of efficiency, selectivity, and sustainability in the synthesis of complex heterocyclic systems like benzimidazole-pyrazines.

Chemo-selective Reductions and Reductive Cyclocondensation Processes

Chemo-selective reductions and reductive cyclocondensation processes offer sophisticated routes to fused heterocyclic systems. A palladium-catalyzed reductive cyclization has been shown to produce a variety of benzimidazole-fused scaffolds. nih.gov In this type of reaction, a nitro group, for example, can be reduced to an amine in situ, which then undergoes intramolecular cyclization. Ammonium (B1175870) formate (B1220265) is often used as the hydrogen donor in these Pd-catalyzed reactions. nih.gov This approach can be envisioned for the synthesis of complex benzimidazole-pyrazine systems where one of the precursors contains a reducible functional group that participates in the cyclization.

Metal-Free Photoredox Catalytic Systems in Related Benzimidazole Syntheses

In recent years, visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. nih.gov Metal-free systems are particularly attractive due to their reduced cost, lower toxicity, and environmentally benign nature. nih.govacs.org While direct application to 5-(1H-benzimidazol-1-yl)pyrazin-2-amine is still an emerging area, protocols for related benzimidazole syntheses are highly relevant.

An environmentally friendly protocol for the visible-light-triggered regioselective radical cascade sulfonylation/cyclization of unactivated alkenes has been developed for the synthesis of polycyclic benzimidazoles. rsc.org Notably, this reaction proceeds without a photocatalyst, metal, or additive, with the sulfonyl radical being generated via self-homolysis of sulfonyl chloride upon irradiation. rsc.org Another innovative approach involves the regioselective intramolecular C–H functionalization by visible light to synthesize tetracyclic benzimidazole derivatives, offering a rapid, low-cost, and catalyst-free method. nih.govresearchgate.net These metal-free, light-mediated strategies represent a frontier in the synthesis of complex benzimidazoles and hold promise for future applications in the construction of benzimidazole-pyrazine scaffolds. mdpi.com

Table 4: Emerging Synthetic Methodologies for Benzimidazole Scaffolds

MethodologyDescriptionKey Features
Pd-Catalyzed Reductive Cyclization In situ reduction of a functional group (e.g., nitro) followed by intramolecular cyclization to form a fused ring system. nih.govUtilizes a hydrogen donor like ammonium formate; provides access to complex polycyclic structures. nih.gov
Visible-Light-Mediated Radical Cascade Metal- and photocatalyst-free radical cyclization of benzimidazole derivatives initiated by visible light. rsc.orgHigh atom economy, excellent regioselectivity, environmentally friendly. rsc.org
Metal-Free Photoredox C-H Functionalization Intramolecular C-H functionalization using visible light to create fused tetracyclic benzimidazoles. nih.govresearchgate.netGreen, sustainable, catalyst-free, and cost-effective. nih.govresearchgate.net

Protecting Group Strategies and Reductive Amination in Derivative Synthesis

The synthesis of derivatives of this compound often requires the strategic use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. The primary amino group on the pyrazine ring is a key site for derivatization, but its nucleophilicity can interfere with reactions intended for other parts of the molecule.

Protecting Group Strategies:

A common strategy involves the protection of the 2-amino group of a pyrazine precursor. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under conditions that are often compatible with other functional groups. For instance, a precursor such as 2-aminopyrazine (B29847) can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or in a solvent such as tetrahydrofuran (B95107) (THF) to yield the N-Boc protected pyrazine. fishersci.co.ukorganic-chemistry.org This protection effectively masks the nucleophilicity of the amino group, allowing for subsequent transformations on the pyrazine ring.

The general scheme for the Boc protection of an aminopyrazine is as follows:

2-Aminopyrazine + Boc₂O → N-(Pyrazin-2-yl)carbamic acid tert-butyl ester

Once the desired modifications are made to the scaffold, the Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to regenerate the free amino group. masterorganicchemistry.com

Reductive Amination:

Reductive amination is a powerful and versatile method for introducing a wide range of substituents onto the primary amino group of the this compound scaffold. libretexts.org This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound (an aldehyde or a ketone), followed by in situ reduction to the corresponding secondary or tertiary amine. youtube.com

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. libretexts.org The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM), methanol (MeOH), or a mixture of solvents, often at room temperature. organic-chemistry.org

The general process can be summarized as:

Imine/Iminium Ion Formation: R¹-NH₂ + R²R³C=O ⇌ [R¹-N=CR²R³] ⇌ [R¹-NH=CR²R³]⁺

Reduction: [R¹-NH=CR²R³]⁺ + [Reducing Agent] → R¹-NH-CHR²R³

This methodology allows for the introduction of a diverse array of alkyl and aryl substituents, depending on the choice of the aldehyde or ketone.

Amine ReactantCarbonyl ReactantReducing AgentProduct
This compoundFormaldehydeNaBH(OAc)₃N-Methyl-5-(1H-benzimidazol-1-yl)pyrazin-2-amine
This compoundAcetoneNaBH₃CNN-Isopropyl-5-(1H-benzimidazol-1-yl)pyrazin-2-amine
This compoundBenzaldehydeNaBH(OAc)₃N-Benzyl-5-(1H-benzimidazol-1-yl)pyrazin-2-amine

Late-Stage Functionalization Approaches for Scaffold Diversification

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable for rapidly generating a library of analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch. For the this compound scaffold, LSF can be applied to both the pyrazine and benzimidazole rings.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for LSF. nih.gov For the pyrazine ring, which is electron-deficient, radical-mediated reactions such as the Minisci reaction can be employed to introduce alkyl groups. nih.gov Transition metal-catalyzed C-H activation is another key strategy. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto the pyrazine or benzimidazole rings, although regioselectivity can be a challenge. rsc.org Gold-catalyzed direct C-H arylation of pyrazines with aryl bromides has also been reported. capes.gov.br

Recent advancements in the C-H functionalization of benzimidazoles have utilized various transition metal catalysts, including copper, rhodium, and palladium, to introduce substituents at the C2, C4, C5, C6, and C7 positions. acs.orgresearchgate.net For example, copper-catalyzed C-H allylation of benzimidazoles with allenes provides a route to introduce allyl groups. acs.org

Cross-Coupling Reactions:

To achieve more controlled and regioselective functionalization, a common approach is to first introduce a handle, such as a halogen atom, onto the scaffold, which can then participate in various cross-coupling reactions. For instance, a precursor like 2-amino-5-bromopyrazine (B17997) can be synthesized and used as a building block. chemicalbook.com The bromine atom can then serve as a handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, or amino substituents, respectively.

A plausible synthetic route to introduce diversity at the 5-position of the pyrazine ring could involve the following steps:

Bromination: 2-Aminopyrazine can be brominated at the 5-position using N-bromosuccinimide (NBS). chemicalbook.com

Benzimidazole Coupling: The resulting 5-bromo-2-aminopyrazine can be coupled with benzimidazole under conditions suitable for N-arylation, such as Ullmann condensation or Buchwald-Hartwig amination.

Late-Stage Cross-Coupling: The bromine atom on the pyrazine ring of the resulting this compound can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Reaction TypeCoupling PartnerCatalyst/LigandIntroduced Substituent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Na₂CO₃Aryl group
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIAlkynyl group
Buchwald-HartwigAminePd₂(dba)₃ / XantphosAmino group
HeckAlkenePd(OAc)₂ / P(o-tol)₃Alkenyl group

These late-stage functionalization approaches provide powerful tools for the diversification of the this compound scaffold, enabling the synthesis of a wide range of derivatives for further investigation.

Advanced Analytical Characterization of 5 1h Benzimidazol 1 Yl Pyrazin 2 Amine and Its Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in a compound. High-resolution methods are critical for the definitive characterization of complex molecules like 5-(1H-benzimidazol-1-yl)pyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrazine (B50134) and benzimidazole (B57391) rings. The protons of the pyrazine ring typically appear in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The amino group protons (-NH₂) would likely appear as a broad singlet. The protons of the benzimidazole ring would also resonate in the aromatic region (δ 7.2-8.5 ppm). The H-2 proton of the benzimidazole ring is particularly characteristic and often appears as a sharp singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For benzimidazole derivatives, the carbon atoms of the fused ring system display characteristic chemical shifts. arabjchem.org The carbons of the pyrazine ring are also readily identifiable. The multiplicities of the carbon signals, determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), help distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. arabjchem.org

While specific data for this compound is not widely published, analysis of related structures provides insight into expected spectral features. For instance, in various N-substituted benzimidazole derivatives, the chemical shifts are well-documented and serve as a reference for characterization. rsc.orgnih.goveuropeanreview.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzimidazole-Containing Structures Note: This table contains data for related benzimidazole derivatives to illustrate typical chemical shift ranges.

Compound ClassNucleusTypical Chemical Shift (δ, ppm)Notes
1-Substituted Benzimidazoles¹H7.2 - 8.3Aromatic protons of the benzimidazole ring.
¹H~8.0 - 8.5H-2 proton, often a singlet.
¹³C110 - 145Carbons of the fused benzene (B151609) and imidazole (B134444) rings.
¹³C~140 - 150C-2 carbon of the imidazole ring.
Amino Pyrazines¹H7.5 - 8.5Pyrazine ring protons.
¹H4.5 - 6.5Amino group (-NH₂) protons, often broad.
¹³C130 - 160Pyrazine ring carbons.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) on the pyrazine ring would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The N-H group within the benzimidazole ring of a derivative (if unsubstituted at the other nitrogen) would also show a characteristic band.

Aromatic C-H Stretching: Absorption bands for the C-H stretching of both the benzimidazole and pyrazine rings are expected just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic heterocyclic rings typically appear in the 1450-1650 cm⁻¹ region. These bands are often strong and provide a fingerprint for the heterocyclic core. researchgate.netresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Benzimidazole and Aminopyrazine Moieties

Functional GroupVibration TypeTypical Frequency (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Imidazole/Pyrazine RingsC=N Stretch1580 - 1650
Aromatic RingsC=C Stretch1450 - 1600
Aromatic RingC-H Bend (Out-of-plane)700 - 900

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LCMS), it also serves as a powerful tool for purity analysis and identification of related substances. nih.govnih.gov

For this compound (Molecular Formula: C₁₁H₉N₅), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass (calculated monoisotopic mass: 211.0858 Da). This precise measurement helps to unambiguously determine the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule would break apart in a predictable manner. Expected fragmentation could involve the cleavage of the bond between the pyrazine and benzimidazole rings, leading to fragment ions corresponding to each heterocyclic moiety. The study of fragmentation patterns in related 1- and 2-substituted benzimidazoles provides a basis for interpreting the spectra of new derivatives. researchgate.net

Isomer Discrimination and Regioselectivity Studies

The synthesis of N-substituted heterocycles like this compound can often lead to the formation of multiple regioisomers. For instance, the pyrazinyl group could attach to the N-1 or N-3 position of the benzimidazole ring. Therefore, studies to confirm the exact point of connectivity are crucial.

Advanced, multi-dimensional NMR techniques are indispensable for this purpose.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds apart. To confirm the N-1 linkage, one would look for a correlation between the protons on the pyrazine ring and the C-2 and C-7a carbons of the benzimidazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. A NOESY correlation between a pyrazine proton and the H-7 proton of the benzimidazole ring would provide strong evidence for the N-1 substitution pattern.

Such detailed studies are essential to confirm the regioselectivity of the synthesis and ensure the correct isomer has been produced. nih.gov The literature contains numerous examples where regioselective synthesis of related fused heterocyclic systems was confirmed using these advanced NMR methods. beilstein-journals.org

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound. They are used to separate the target molecule from any unreacted starting materials, reagents, byproducts, or isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. brieflands.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of different components can be visualized, typically under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. A solution of the compound is injected into a column packed with a stationary phase (commonly C18-modified silica for reversed-phase HPLC). A mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is then pumped through the column, separating the components based on their polarity. The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For compounds like this compound, reversed-phase HPLC is a standard method for obtaining high-resolution separation and accurate purity determination. nih.gov

Structure Activity Relationship Sar and Rational Design of 5 1h Benzimidazol 1 Yl Pyrazin 2 Amine Derivatives

Positional Substitution Effects on Molecular Interactions and Biological Activity

Substitutions on the benzimidazole (B57391) ring, particularly at the N1, C2, C5, and C6 positions, have been shown to greatly affect the anti-inflammatory and anticancer activities of benzimidazole derivatives in general. nih.gov For instance, in a series of benzimidazole-pyrazine and benzoxazole-pyrazine hybrids synthesized for anticancer evaluation, the nature of the substituent on the benzimidazole ring played a critical role in their cytotoxicity. arkat-usa.org Specifically, derivatives with electron-donating or electron-withdrawing groups at different positions on the aryl ring attached to the benzimidazole core exhibited varied potencies against human cancer cell lines such as MCF-7 (breast), A-549 (lung), A-375 (melanoma), and DU-145 (prostate). arkat-usa.org

The introduction of a chlorine atom onto the pyrazine (B50134) ring, for example, is a common strategy to increase lipophilicity, which can in turn affect the compound's ability to cross cell membranes and interact with its target. nih.gov In a study on N-(pyrazin-2-yl)benzenesulfonamides, the effect of a chlorine atom at the 6-position of the pyrazine ring was evaluated for its impact on anti-infective activity. nih.gov

Furthermore, in the context of kinase inhibition, modifications of the benzimidazole group have been shown to be crucial for both activity and selectivity. mdpi.com In the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors, different substituents at the C2 position of a benzimidazole moiety were explored. It was found that a 2-(difluoromethyl)-1H-benzimidazole substituent was optimal for high activity. mdpi.com Conversely, the inclusion of large, bulky groups at the C2 position of the benzimidazole could lead to a reduction in inhibitory activity. mdpi.com

The following table summarizes the observed effects of positional substitutions on the biological activity of benzimidazole-pyrazine and related derivatives from various studies.

ScaffoldSubstitution PositionSubstituent TypeObserved Effect on Biological ActivityReference
Benzimidazole-PyrazineAryl group attached to BenzimidazoleVaried electron-donating and -withdrawing groupsModulated cytotoxicity against various cancer cell lines. arkat-usa.org
Pyrazolo[1,5-a]pyrimidine-BenzimidazoleC2 of Benzimidazole2-(difluoromethyl)High PI3Kδ inhibitory activity. mdpi.com
Pyrazolo[1,5-a]pyrimidine-BenzimidazoleC2 of BenzimidazoleLarge, bulky groupsReduced PI3Kδ inhibitory activity. mdpi.com
N-(Pyrazin-2-yl)benzenesulfonamide6-position of PyrazineChlorineIncreased lipophilicity. nih.gov
Benzoxazole-alanine derivativesPosition 2 of BenzoxazoleHeterocyclic groups (e.g., azaaromatic)Activity was observed mainly for derivatives with azaaromatic groups. nih.gov
Benzoxazole-alanine derivativesPosition 7 of BenzoxazoleBromine atomIncreased activity. nih.gov

Pharmacophore Elucidation and Lead Optimization Strategies for Benzimidazole-Pyrazine Hybrids

Pharmacophore modeling and lead optimization are essential strategies in the development of potent and selective drug candidates from initial hits. For benzimidazole-pyrazine hybrids, this involves identifying the key structural features required for biological activity and systematically modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The hybridization of two or more pharmacophores into a single molecule is a widely used approach to develop novel compounds with improved biological activity. arkat-usa.orgresearchgate.net The rationale behind designing benzimidazole-pyrazine hybrids is to combine the therapeutic potentials of both scaffolds to create new chemical entities with unique pharmacological profiles. researchgate.net

In the context of adenosine (B11128) A2B receptor (A2BAR) antagonists, a class of benzimidazole-pyrazine scaffolds was identified as having an antagonistic effect but lacking subtype selectivity. tandfonline.com To address this, a deep learning-based generative model was employed to design a focused library of derivatives with improved selectivity. This computational approach, combined with virtual screening, led to the identification of novel compounds with predicted high binding affinities and selectivity for A2BAR. tandfonline.com One of the key findings was that a 3-benzyl derivative showed high selectivity and desirable drug-like properties. tandfonline.com

The following table outlines some of the lead optimization strategies employed for benzimidazole-pyrazine and related hybrid compounds.

StrategyTargetKey ModificationsOutcomeReference
Pharmacophore HybridizationAnticancerCombination of benzimidazole and pyrazine scaffolds.Development of novel cytotoxic agents. arkat-usa.org
Multiparametric OptimizationTrypanosoma cruziModifications of the 2-aminobenzimidazole (B67599) scaffold to improve potency, selectivity, and microsomal stability.Improved physicochemical and biological properties, though challenges with solubility and cytotoxicity remained. nih.gov
Deep Learning-Based DesignAdenosine A2B ReceptorGeneration of a focused library of benzimidazole-pyrazine derivatives with varied substituents.Identification of a 3-benzyl derivative with predicted high selectivity and favorable ADMET properties. tandfonline.com
Scaffold Hopping and Crystallography-Driven ExplorationJanus Kinase 1 (JAK1)Evolution from a mature chemical series to a (benz)imidazole scaffold, with exploration of the ribose pocket and solvent front.Optimized kinome and JAK1 selectivity over the JAK2 isoform. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comresearchgate.net This method is instrumental in predicting the activity of novel compounds and understanding the structural features that govern their potency.

For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to correlate their structures with various biological activities, including anticancer and antibacterial effects. researchgate.netresearchgate.net These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors, such as electronic, steric, and lipophilic parameters, are calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

In a QSAR study of benzimidazole derivatives as antibacterial agents against Pseudomonas aeruginosa, a model was developed using the lipophilicity parameter (logP) and hydration energy (HE) as descriptors. researchgate.net The good agreement between the experimental and predicted inhibitory values indicated the reliability of the model. researchgate.net

Another study focused on developing a 2D-QSAR model for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line. researchgate.net The resulting model showed a high correlation coefficient (R² = 0.904), indicating its robustness. This model was then used to predict the anticancer activity of newly synthesized benzimidazoles. researchgate.net

The table below presents examples of molecular descriptors used in QSAR studies of benzimidazole derivatives and their significance.

Descriptor TypeExample DescriptorSignificance in Biological ActivityReference
LipophiliclogP (Octanol-water partition coefficient)Relates to the compound's ability to cross cell membranes. researchgate.net
ThermodynamicHydration Energy (HE)Describes the energy released upon hydration of the molecule, influencing its solubility and interaction with the biological environment. researchgate.net
ElectronicDipole MomentInfluences electrostatic interactions with the target receptor. biointerfaceresearch.com
StericMolar Refractivity (MR)Relates to the volume of the molecule and its binding to the active site. researchgate.net
TopologicalWiener IndexDescribes the branching of the molecular skeleton. biointerfaceresearch.com

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a major goal in drug design, as it can lead to improved efficacy and reduced side effects. For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity can be particularly challenging. rsc.org The design of selective 5-(1H-benzimidazol-1-yl)pyrazin-2-amine derivatives often involves exploiting subtle differences in the target protein's structure.

One successful strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of selective inhibitors. nih.gov In the development of JAK1-selective inhibitors, a (benz)imidazole scaffold was optimized by targeting unique amino acid residues in the JAK1 kinase domain that are not present in the closely related JAK2. nih.gov Specifically, crystallography-driven exploration of the ribose pocket and the solvent front led to the design of analogs that could interact with residues such as Arg-879 and Glu-966, which are unique to JAK1. This approach resulted in compounds with optimized kinome and JAK1 selectivity over the JAK2 isoform. nih.gov

Another principle for enhancing selectivity is to target less conserved regions of the kinase, such as the substrate-binding site, rather than the highly conserved ATP-binding pocket. rsc.org While this approach has been traditionally challenging, emerging technologies are making it a more viable strategy. rsc.org

The following table summarizes key design principles for enhancing the target selectivity of kinase inhibitors based on benzimidazole and related scaffolds.

Design PrincipleApproachExample ApplicationOutcomeReference
Structure-Based DesignTargeting unique residues in the kinase domain.Designing (benz)imidazole pyridones to interact with Arg-879 and Glu-966 in JAK1.Optimized selectivity for JAK1 over JAK2. nih.gov
Exploration of Specific PocketsCrystallography-driven exploration of the ribose pocket and solvent front.Modification of the (benz)imidazole scaffold to fit into specific pockets of the target kinase.Enhanced kinome selectivity. nih.gov
Targeting Allosteric SitesDesigning molecules that bind to sites other than the active site.The N-phenylbenzamide linker in some kinase inhibitors is designed to interact with an allosteric site.Potential for high selectivity. researchgate.net
Substrate-Based InhibitionTargeting the less conserved substrate-binding site of the kinase.A general strategy to overcome the challenges of ATP-competitive inhibitors.Potential for improved target selectivity and overcoming drug resistance. rsc.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Binding Affinity Predictions for Specific Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the benzimidazole-pyrazine scaffold, these studies have been instrumental in identifying and optimizing derivatives as potent antagonists for specific biological targets, such as the Adenosine (B11128) A₂B receptor (A₂BAR), which is considered a potential target for cancer immunotherapy.

In studies focused on designing selective A₂BAR antagonists, a multi-layer virtual screening protocol is often employed. This process begins with high-throughput virtual screening, followed by more precise docking methods like Glide XP docking. Researchers have utilized this approach to screen libraries of benzimidazole-pyrazine derivatives generated by computational models. The goal is to identify novel compounds with superior binding affinities compared to known reference molecules. For instance, a 3-benzyl derivative from this scaffold, identified as ABA-1266, was predicted to have a higher binding free energy for A₂BAR than a previously established reference compound, designated 12o. This indicates a stronger and potentially more stable interaction with the receptor's binding site. Such computational analyses are crucial for prioritizing candidates for synthesis and further biological evaluation.

Table 1: Predicted Binding Affinities of Benzimidazole-Pyrazine Derivatives for the A₂B Adenosine Receptor
CompoundScaffold TypePredicted Binding Free Energy vs. ReferenceTarget Receptor
Reference Molecule (12o)Benzimidazole-PyrazineBaselineA₂B Adenosine Receptor
ABA-12663-benzyl benzimidazole-pyrazine derivativeHigherA₂B Adenosine Receptor
Generated Hit 1Novel Benzimidazole-PyrazineHigherA₂B Adenosine Receptor
Generated Hit 2Novel Benzimidazole-PyrazineHigherA₂B Adenosine Receptor

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies, Frontier Molecular Orbitals)

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to study benzimidazole (B57391) derivatives. These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For the constituent parts of the target compound, such as 1H-benzimidazole and pyrazine (B50134), electronic structure has been studied using methods like the linear combination of atomic orbitals (LCAO) to compare calculated HOMO-LUMO gaps with experimental data. For more complex benzimidazole derivatives, DFT calculations at levels like B3LYP/6-31G** are used to analyze the Frontier Molecular Orbitals (FMO) and MEP to correlate theoretical data with experimental anticancer activity. These theoretical studies help in understanding how structural modifications influence the electronic properties and, consequently, the biological activity of the compounds.

Virtual Screening and De Novo Molecular Design Approaches (e.g., Deep Generative Models)

To explore the vast chemical space around the benzimidazole-pyrazine scaffold, advanced computational techniques like de novo molecular design using deep generative models have been employed. These models can learn from a set of known active compounds to generate novel molecules that are likely to possess desired biological activities.

A notable application involved the use of a deep generative model trained on known A₂BAR antagonists to create a scaffold-focused library of novel benzimidazole-pyrazine derivatives. This approach allows for the efficient generation of diverse molecules centered around the core scaffold. The generated library was then subjected to a rigorous virtual screening protocol to identify potential A₂BAR antagonists. This combination of deep learning for molecule generation and subsequent in silico screening accelerates the discovery of promising new compounds, moving beyond simple modifications of existing molecules to explore innovative chemical structures.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand-Target Recognition

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For ligand-target complexes, MD simulations provide critical information on the stability of the binding pose predicted by molecular docking. By simulating the dynamic behavior of the complex in a biological environment, researchers can validate the initial docking results and gain a deeper understanding of the key interactions that stabilize the ligand in the binding pocket.

While specific MD studies on 5-(1H-benzimidazol-1-yl)pyrazin-2-amine were not found, this technique is widely applied to related heterocyclic systems. For instance, MD simulations lasting up to 200 nanoseconds have been used to validate the docking of imidazole[1,5-α]pyrazine derivatives, confirming that the most potent ligands form stable hydrogen bonds with residues in the target's ATP-binding site. These simulations reveal how electrostatic and hydrophobic interactions contribute to the stability of the ligand-receptor complex, providing a dynamic picture of molecular recognition that static docking models cannot capture.

In Silico Prediction of Molecular Properties for Design Optimization (e.g., Topological Polar Surface Area, Lipophilicity)

The optimization of a lead compound's physicochemical properties is critical for its success as a potential drug. In silico tools are routinely used to predict properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME). Key properties include lipophilicity (often expressed as logP) and the topological polar surface area (TPSA).

These parameters are crucial for assessing "drug-likeness" and predicting oral bioavailability. A TPSA value below 140 Ų is generally considered favorable for good intestinal absorption. While data for the specific this compound isomer was not available, the closely related positional isomer, 5-(1H-benzimidazol-2-yl)pyrazin-2-amine, has a calculated TPSA of 80.5 Ų and a lipophilicity (XLogP3) of 1.0. nih.gov These values fall well within the desired range for drug candidates, suggesting that the core scaffold has favorable physicochemical properties for further development. These predictions are essential components of virtual screening workflows, helping to filter out compounds with undesirable properties early in the discovery process.

Table 2: Predicted Physicochemical Properties for the Benzimidazole-Pyrazine Scaffold*
PropertyPredicted ValueSignificance in Drug Design
Topological Polar Surface Area (TPSA)80.5 ŲPredicts membrane permeability and oral bioavailability.
Lipophilicity (XLogP3)1.0Influences solubility, absorption, and plasma protein binding.
Molecular Weight211.22 g/molAffects diffusion and transport across biological barriers.
Hydrogen Bond Donors2Key determinant in Lipinski's Rule of Five for drug-likeness.
Hydrogen Bond Acceptors4Key determinant in Lipinski's Rule of Five for drug-likeness.

*Note: Data is for the positional isomer 5-(1H-benzimidazol-2-yl)pyrazin-2-amine and is used as a close approximation for the 1-yl scaffold. nih.gov

In Vitro Mechanistic Studies and Biological Target Elucidation

Cellular Growth Inhibition and Apoptosis Induction Mechanisms in Model Systems

Derivatives of the benzimidazole-pyrazine scaffold have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.

Research has shown that certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives can trigger cytotoxicity in both imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia (CML) cells nih.gov. This suggests a potential to overcome specific forms of drug resistance. The induction of apoptosis is a key feature, with studies confirming this effect in cell lines such as the acute lymphoblastic leukemia line CCRF-CEM and the breast cancer line MCF-7 nih.govmdpi.com. The cytotoxic effects of various benzimidazole-pyrazine hybrids have been evaluated against a panel of cancer cells, including breast (MCF-7, MDA-MB-231), lung (A-549), liver (HepG2), and colon (HCT-116) cancer cell lines, indicating a broad spectrum of activity arkat-usa.orgnih.govjournalagent.comrsc.org.

The mechanism often involves the activation of key executioner enzymes in the apoptotic cascade. For instance, treatment with these compounds leads to a dose-dependent activation of caspase-3, a critical protease in the early stages of apoptosis mdpi.com. This activation confirms that the compounds induce cell death through a controlled, programmed pathway.

Table 1: In Vitro Cytotoxicity of Benzimidazole-Pyrazine Derivatives Against Various Cancer Cell Lines

Derivative TypeCell LineCancer TypeReported ActivityReference
Pyrazine-benzimidazole hybridsMCF-7Breast AdenocarcinomaAnticancer activity observed arkat-usa.org
Pyrazine-benzimidazole hybridsMDA-MB-231Breast AdenocarcinomaAnticancer activity observed arkat-usa.org
Pyrazine-benzimidazole hybridsA-549Lung CarcinomaAnticancer activity observed arkat-usa.org
2-Phenazinamine derivativesK562Chronic Myelogenous LeukemiaPotent anticancer effect nih.gov
2-Phenazinamine derivativesHepG2Hepatocellular CarcinomaPotent anticancer effect nih.gov
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoleK562RImatinib-Resistant CMLCytotoxicity and Apoptosis Induction nih.gov
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneCCRF-CEMAcute Lymphoblastic LeukemiaPronounced pro-apoptotic activity nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Polymerases, Dihydroorotate Dehydrogenase (DHODH))

A significant area of investigation for benzimidazole-based compounds is their ability to inhibit enzymes, particularly protein kinases, which are often dysregulated in cancer. researchgate.net The benzimidazole-pyrazine scaffold has been identified as a promising framework for the design of multi-kinase inhibitors.

Enzymatic assays have demonstrated that hybrids incorporating the benzimidazole (B57391) structure can inhibit a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) mdpi.com. In addition to receptor tyrosine kinases, activity against cell cycle-regulating kinases like Cyclin-Dependent Kinase 2 (CDK2) and enzymes involved in cell signaling such as mTOR has also been reported mdpi.com.

Furthermore, specific derivatives have shown high potency and selectivity for other kinase families. For example, 5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitriles were identified as potent and selective inhibitors of IKK-ε kinase researchgate.net. Another study highlighted a derivative of 4,5,6,7-tetrabromo-1H-benzimidazole as a pronounced intracellular inhibitor of PIM-1 kinase, a promising target in leukemia treatment nih.govmdpi.com.

Table 2: Enzyme Inhibition Profile of Selected Benzimidazole Derivatives

Derivative ClassTarget EnzymeEnzyme ClassSignificanceReference
Benzimidazole-benzylidenebenzohydrazide hybridsEGFR, HER2, VEGFR2Receptor Tyrosine KinaseTargets key drivers of tumor growth and angiogenesis mdpi.com
Benzimidazole-benzylidenebenzohydrazide hybridsCDK2Cyclin-Dependent KinaseInhibits cell cycle progression mdpi.com
Benzimidazole-benzylidenebenzohydrazide hybridsmTORSerine/Threonine KinaseBlocks a central regulator of cell growth and proliferation mdpi.com
5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitrilesIKK-εIκB KinaseInhibits a kinase involved in inflammatory and immune responses researchgate.net
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-onePIM-1Serine/Threonine KinaseInhibits an oncogenic kinase, particularly relevant in leukemia nih.govmdpi.com

Receptor Antagonism/Agonism Profiling (e.g., Adenosine (B11128) A2B Receptor (A2BAR) Antagonism)

The benzimidazole-pyrazine scaffold has been specifically identified for its antagonistic activity at the Adenosine A2B receptor (A2BAR) researchgate.net. The A2BAR is considered a novel and important target for cancer immunotherapy because its blockade can help to inhibit tumor growth, proliferation, and metastasis researchgate.net. Computational studies, including deep generative models, have been employed to design and screen benzimidazole-pyrazine derivatives as potential selective A2BAR antagonists researchgate.net. These efforts aim to identify molecules with high binding affinity and selectivity for A2BAR over other adenosine receptor subtypes, which could lead to more targeted therapeutic effects researchgate.net.

Investigation of DNA Binding Interactions and Intercalation Mechanisms

Certain derivatives of the benzimidazole-pyrazine core structure have been shown to interact directly with DNA. A study on novel hybrids of imidazo[1,2-a]pyrazine (B1224502) and 1H-benzo[d]imidazole revealed that the most potent compound could bind to DNA through intercalation nih.gov. Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.

The DNA binding study for one such derivative determined a binding constant of 1.25 × 10⁴ M⁻¹, indicating a significant affinity for DNA nih.gov. This mechanism is further supported by research on other metal complexes incorporating benzimidazole ligands, which also demonstrate strong DNA binding via intercalation, suggesting that the benzimidazole moiety can play a crucial role in facilitating this interaction nih.gov. These findings point to direct DNA damage as a potential contributor to the cytotoxic effects of these compounds.

Modulation of Specific Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR, Caspase-Dependent Pathways, P-glycoprotein Activity)

The anticancer activity of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine derivatives is closely linked to their ability to modulate critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer nih.govnih.gov. The structural features of benzimidazole-pyrazine compounds make them suitable candidates for inhibiting components of this pathway nih.govmdpi.com. Dual PI3K/mTOR inhibitors containing similar heterocyclic systems have shown promise, suggesting that derivatives of this compound may also function by suppressing this crucial cancer-promoting pathway nih.gov.

Caspase-Dependent Pathways: As established in section 6.1, a primary mechanism of action is the induction of apoptosis. This process is executed through caspase-dependent pathways. Studies have confirmed that treatment with benzimidazole derivatives leads to the activation of effector caspases, such as caspase-3 and caspase-7, in cancer cells nih.govmdpi.com. This activation is a hallmark of apoptosis and confirms the pro-apoptotic activity of these compounds.

P-glycoprotein (P-gp) Activity: P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing significantly to multidrug resistance in cancer. Notably, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to inhibit P-gp activity in imatinib-resistant CML cells nih.gov. By reducing the efflux of therapeutic agents, these compounds can help overcome drug resistance, representing a valuable mechanistic advantage nih.gov.

In Vitro Studies on Specific Cellular Assays (e.g., Cell Viability Assays, Flow Cytometry)

A range of standard in vitro cellular assays are employed to characterize the biological effects of this compound and its derivatives.

Cell Viability Assays: The most common method to quantify the cytotoxic and antiproliferative effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay nih.govjournalagent.com. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is used to determine the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50% journalagent.com.

Flow Cytometry: Flow cytometry is a versatile and powerful technique used for several key mechanistic investigations.

Apoptosis Analysis: To confirm and quantify apoptosis, cells are often stained with Annexin V and a viability dye like propidium (B1200493) iodide. Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cells nih.govmdpi.com.

Caspase Activation: Specific fluorescently-labeled inhibitors of caspases (FLICA) can be used to detect the activation of initiator and effector caspases (e.g., caspase-3) within cells, providing direct evidence of apoptosis induction mdpi.comclinisciences.com.

Mitochondrial Membrane Potential: Dyes such as JC-1 are used to measure the mitochondrial membrane potential. A loss of this potential is an early indicator of apoptosis, and this change can be quantified by flow cytometry nih.govmdpi.com.

Cell Cycle Analysis: By staining cellular DNA with a fluorescent dye, flow cytometry can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) nih.gov. This allows researchers to determine if a compound causes cell cycle arrest at a specific checkpoint.

Future Research Directions and Translational Prospects for the 5 1h Benzimidazol 1 Yl Pyrazin 2 Amine Scaffold

Development of Highly Selective Molecular Probes for Biological Systems

The intrinsic properties of the benzimidazole (B57391) moiety make it an attractive core for the development of fluorescent molecular probes. researchgate.net Derivatives of benzimidazole have been shown to exhibit interesting photophysical properties, including fluorescence that is sensitive to environmental factors such as pH and solvent polarity. rsc.org This sensitivity can be harnessed to design probes that report on specific biological events or microenvironments.

Future research in this area will likely focus on the synthesis of derivatives of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine that are functionalized with fluorophores or other reporter groups. These efforts could lead to the creation of probes for bioimaging applications, allowing for the visualization of specific cellular components or processes. nih.gov For example, novel ligands for adenosine (B11128) receptors bearing a fluorescent group linked to a triazinobenzimidazole scaffold have been successfully used to label A1 and A2B receptor subtypes in bone marrow-derived mesenchymal stem cells. nih.gov A similar strategy could be applied to the this compound scaffold to develop probes for other biological targets.

The development of these probes would be guided by structure-property relationships, with computational studies being used to predict the fluorescence properties of new derivatives. researchgate.net The goal is to create probes with high quantum yields, significant Stokes shifts, and high selectivity for their intended biological target. researchgate.netnih.gov

Exploration of Novel Therapeutic Avenues based on Scaffold-Based Design

The this compound scaffold has already shown promise in a number of therapeutic areas, including oncology and the modulation of adenosine receptors. arkat-usa.orgnih.gov However, the full therapeutic potential of this scaffold is likely yet to be realized. Scaffold-based drug design, which involves the systematic modification of a core chemical structure to optimize its biological activity, is a powerful approach for exploring new therapeutic avenues. researchgate.netnih.gov

One promising area for future research is the development of derivatives with activity against novel biological targets. The benzimidazole-pyrazine core can be seen as a hybrid of two biologically active pharmacophores, and this combination may lead to compounds with unique activity profiles. arkat-usa.orgresearchgate.net For example, pyrimidine-linked benzimidazole hybrids have been investigated for their potential as inhibitors of SARS-CoV-2 main protease and spike glycoprotein. nih.gov

The table below summarizes some of the therapeutic targets that have been explored for benzimidazole-pyrazine and related scaffolds.

Therapeutic TargetCompound ScaffoldPotential Application
Adenosine A2B ReceptorBenzimidazole-pyrazineCancer Immunotherapy
Fibroblast Growth Factor Receptors (FGFR1-3)Pyrazole-benzimidazoleCancer
Pancreatic LipasePyrazole-fused benzimidazoleObesity
KDM4 Lysine (B10760008) DemethylasesBenzimidazole pyrazolone (B3327878)Prostate Cancer

This table is for illustrative purposes and is not exhaustive.

Future efforts in this area will likely involve the synthesis and screening of large libraries of this compound derivatives against a wide range of biological targets. This approach, combined with a deep understanding of the structure-activity relationships for this scaffold, could lead to the discovery of new drugs for a variety of diseases.

Integration with Advanced High-Throughput Screening and Omics Technologies

The discovery and development of new drugs based on the this compound scaffold can be accelerated by the integration of advanced technologies such as high-throughput screening (HTS) and omics. HTS allows for the rapid screening of large numbers of compounds against a specific biological target, while omics technologies (e.g., genomics, proteomics, metabolomics) can provide a comprehensive understanding of the biological effects of a compound.

The application of HTS to libraries of this compound derivatives could lead to the rapid identification of hit compounds with desired biological activities. For instance, a novel benzimidazole pyrazolone scaffold was identified as an inhibitor of KDM4 lysine demethylases through a high-throughput screen of a small molecule library. researchgate.net

Once hit compounds are identified, omics technologies can be used to elucidate their mechanism of action and to identify potential biomarkers of efficacy and toxicity. This information is crucial for the optimization of hit compounds into lead candidates and for their translation into the clinic. The integration of HTS and omics technologies represents a powerful paradigm for modern drug discovery and is likely to play a key role in the future development of drugs based on the this compound scaffold.

Computational-Experimental Synergy in Lead Identification and Optimization

The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. rsc.org In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of ligands to their biological targets and to guide the design of new compounds with improved properties. nih.govnih.gov These computational predictions can then be validated by experimental studies, creating an iterative cycle of design, synthesis, and testing that can accelerate the lead identification and optimization process.

Several studies have already demonstrated the power of this synergistic approach for the development of benzimidazole-based compounds. For example, a combined computational and experimental approach was used to explore the binding mechanisms of inhibitors with FGFR1 and FGFR4. nih.gov Similarly, a deep learning-based generative model combined with multilayer virtual screening was used to design benzimidazole-pyrazine derivatives as potential selective adenosine A2B receptor antagonists. nih.govresearchgate.net

The table below highlights some of the computational techniques that can be applied in the development of drugs based on the this compound scaffold.

Computational TechniqueApplication
Molecular DockingPredicts the binding mode of a ligand to its target protein.
Molecular Dynamics SimulationsSimulates the dynamic behavior of a ligand-protein complex over time.
Virtual ScreeningScreens large libraries of compounds in silico to identify potential hits.
Quantitative Structure-Activity Relationship (QSAR)Relates the chemical structure of a compound to its biological activity.

Future research will undoubtedly continue to leverage the power of this computational-experimental synergy to design and optimize the next generation of drugs based on the this compound scaffold.

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